molecular formula C18H16Cl2N2O3S B322447 PROPYL 4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE

PROPYL 4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE

Cat. No.: B322447
M. Wt: 411.3 g/mol
InChI Key: QGYRROFEYYFFJI-UHFFFAOYSA-N
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Description

PROPYL 4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE is a synthetic organic compound with the molecular formula C18H16Cl2N2O3S It is characterized by the presence of a propyl ester group, a dichlorobenzoyl moiety, and a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-aminobenzoic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with propyl alcohol to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

PROPYL 4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of PROPYL 4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its mode of action at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

PROPYL 4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE is unique due to the presence of two chlorine atoms in the dichlorobenzoyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H16Cl2N2O3S

Molecular Weight

411.3 g/mol

IUPAC Name

propyl 4-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoate

InChI

InChI=1S/C18H16Cl2N2O3S/c1-2-9-25-17(24)11-3-6-13(7-4-11)21-18(26)22-16(23)14-8-5-12(19)10-15(14)20/h3-8,10H,2,9H2,1H3,(H2,21,22,23,26)

InChI Key

QGYRROFEYYFFJI-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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